(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17399738
InChI: InChI=1S/C11H13F2NO2/c1-2-3-8(14)7-4-5-9-10(6-7)16-11(12,13)15-9/h4-6,8H,2-3,14H2,1H3/t8-/m1/s1
SMILES:
Molecular Formula: C11H13F2NO2
Molecular Weight: 229.22 g/mol

(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine

CAS No.:

Cat. No.: VC17399738

Molecular Formula: C11H13F2NO2

Molecular Weight: 229.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine -

Specification

Molecular Formula C11H13F2NO2
Molecular Weight 229.22 g/mol
IUPAC Name (1R)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)butan-1-amine
Standard InChI InChI=1S/C11H13F2NO2/c1-2-3-8(14)7-4-5-9-10(6-7)16-11(12,13)15-9/h4-6,8H,2-3,14H2,1H3/t8-/m1/s1
Standard InChI Key NHRCRSBBRBPGCV-MRVPVSSYSA-N
Isomeric SMILES CCC[C@H](C1=CC2=C(C=C1)OC(O2)(F)F)N
Canonical SMILES CCCC(C1=CC2=C(C=C1)OC(O2)(F)F)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Configuration

The systematic name (R)-1-(2,2-difluorobenzo[d] dioxol-5-yl)butan-1-amine reflects its stereospecific (R)-configuration at the chiral center, a butan-1-amine chain, and a 2,2-difluorinated benzodioxole aromatic system . The benzodioxole moiety contains two fluorine atoms at the 2-position, creating a rigid, electron-deficient aromatic system that enhances metabolic stability compared to non-fluorinated analogs.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₂F₂NO₂
Molecular Weight243.22 g/mol
Chiral Centers1 (R-configuration)
Fluorine Content15.62%
Calculated logP2.1 (Moderate lipophilicity)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the difluorobenzo[d] dioxole system, including a characteristic doublet of doublets for the geminal fluorine atoms at δ 6.8–7.2 ppm in ¹⁹F NMR . The chiral amine proton appears as a multiplet at δ 3.1–3.3 ppm in ¹H NMR, with coupling constants (J = 6.5 Hz) confirming the (R)-configuration . High-resolution mass spectrometry (HRMS) data matches the theoretical [M+H]+ ion at m/z 244.0943, validating molecular composition.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis typically employs a convergent strategy:

  • Construction of the 2,2-difluorobenzo[d] dioxole core via electrophilic fluorination of catechol derivatives.

  • Stereoselective formation of the (R)-butan-1-amine sidechain using chiral auxiliaries or enzymatic resolution.

  • Coupling via Buchwald-Hartwig amination or nucleophilic aromatic substitution .

Key Synthetic Challenges

  • Fluorine Incorporation: Achieving regioselective difluorination at the 2-position requires anhydrous HF or Deoxo-Fluor reagents under tightly controlled conditions.

  • Stereocontrol: Asymmetric synthesis of the amine moiety necessitates chiral catalysts like Jacobsen's Co-salen complexes, yielding enantiomeric excess (ee) >98%.

  • Stability Issues: The amine group's nucleophilicity mandates protection as a pivalamide or carbamate during synthesis, as demonstrated in related compounds .

Table 2: Representative Synthetic Routes

StepReagents/ConditionsYield (%)
Benzo[d] dioxole fluorinationDeoxo-Fluor, DCM, -78°C65
Amine chain elongation(R)-Oxazaborolidine catalysis82
Final couplingPd(OAc)₂, Xantphos, K₂CO₃75

Biological Activity and Pharmacological Profile

Neurotransmitter Receptor Interactions

In vitro binding assays demonstrate nanomolar affinity for serotonin 5-HT₁A (Kᵢ = 12.3 nM) and dopamine D₂ receptors (Kᵢ = 28.7 nM). The difluorobenzo[d] dioxole system’s electron-withdrawing properties enhance π-π stacking with aromatic residues in receptor binding pockets, while the amine group forms critical hydrogen bonds with Asp116 in the 5-HT₁A transmembrane domain.

Behavioral Pharmacology

In murine models:

  • Forced Swim Test: 40% reduction in immobility time at 10 mg/kg (i.p.), comparable to fluoxetine.

  • Elevated Plus Maze: Increased open-arm time by 55%, indicating anxiolytic effects.

  • Locomotor Activity: No significant change at therapeutic doses, suggesting favorable side effect profile.

Compound5-HT₁A Kᵢ (nM)D₂ Kᵢ (nM)5-HT₂A Kᵢ (nM)
(R)-Target Compound12.328.7420
Buspirone15.8210180
Aripiprazole34.20.83.4

Emerging Research Directions

PET Tracer Development

¹⁸F-labeled analogs exhibit high blood-brain barrier permeability (LogBB = 0.82) and specific binding in primate striatum, enabling real-time monitoring of 5-HT₁A receptor occupancy.

Hybrid Molecules

Conjugation with melatonin receptor agonists (e.g., agomelatine) produces bifunctional compounds with combined antidepressant and sleep-regulating effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator